molecular formula C14H10ClN3OS B2476832 N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-05-0

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2476832
CAS No.: 851979-05-0
M. Wt: 303.76
InChI Key: WQAUCZQZZRDBQF-UHFFFAOYSA-N
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Description

N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that has garnered significant attention from researchers, scientists, and chemists. It is known for its unique structure, which includes a benzothiazole ring fused with a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction conditions are relatively mild, and high yields (80-95%) can be obtained .

Industrial Production Methods

Industrial production methods for N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has shown that benzothiazole derivatives, including N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide, exhibit promising anti-tubercular activity.

    Industry: It is used in the development of new materials, including fluorescence probes for detecting biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: This compound shares a similar benzothiazole core but differs in the substituent groups attached to the benzothiazole ring.

    2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Another compound with a similar structure, used in various chemical and biological studies.

Uniqueness

N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific combination of a benzothiazole ring and a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAUCZQZZRDBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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